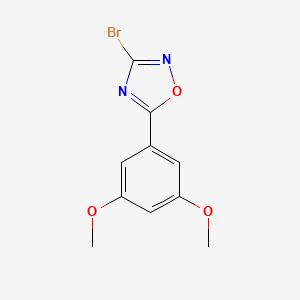
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives has been explored in various studies. One such derivative, 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole, was prepared and tested for its affinity for dopamine D(2) and D(3) receptors. Although not directly synthesizing 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, this research provides insight into the synthetic routes that could be adapted for related compounds. The study found that the incorporation of an oxadiazole moiety resulted in a loss of affinity for dopamine receptor subtype binding sites, suggesting that the oxadiazole ring plays a significant role in receptor binding .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can significantly influence their biological activity. For instance, the compound 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone was analyzed, and it was found that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings. This suggests that the spatial arrangement of the oxadiazole ring and its substituents could be crucial for the compound's properties and interactions .
Chemical Reactions Analysis
The reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole under certain conditions has been studied, providing insights into potential reactions that 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole might undergo. When heated with sodium azide in anhydrous dimethylformamide, 3-bromo-5-phenyl-1,2,4-oxadiazole underwent a deoxygenative coupling reaction, leading to the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives . This indicates that the oxadiazole ring can participate in novel reaction pathways under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their structure. The unexpected formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles was observed when arylamidoximes reacted with ethoxycarbonylmethylene(triphenyl)phosphorane, suggesting that these compounds can be formed through thermal reactions involving aryl migration. The X-ray crystal structure of a related compound confirmed the structure of these oxadiazoles . This information is valuable for understanding the behavior of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole under similar conditions.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is involved in complex chemical reactions. For instance, Choi et al. (1982) studied the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide, which resulted in the formation of new compounds through a deoxygenative coupling process (Choi, Rees, & Smith, 1982).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases with antimicrobial and anti-proliferative activities, highlighting the biomedical significance of oxadiazole derivatives (Al-Wahaibi et al., 2021).
Anticancer Evaluation
Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole derivatives with significant activity against various human cancer cell lines, underlining their potential in cancer therapy (Polkam et al., 2021).
Binding Affinities for Dopamine Receptors
Huang et al. (2001) synthesized 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, including oxadiazole analogues, to evaluate their binding affinity for dopamine receptors, indicating potential applications in neurological research (Huang et al., 2001).
Anti-Parkinson's Agents
Tiwari and Kohli (2008) prepared 3-(5-bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole derivatives and evaluated their anti-Parkinson’s activity, highlighting their therapeutic potential (Tiwari & Kohli, 2008).
Basicity Analysis
Trifonov et al. (2005) examined the basicity of various 1,2,4-oxadiazoles, which is essential for understanding their chemical behavior and potential applications (Trifonov et al., 2005).
Photochemical Behavior
Buscemi et al. (1988) studied the photochemical behavior of 1,2,4-oxadiazole derivatives, an aspect critical for applications in photochemistry and materials science (Buscemi, Cicero, Vivona, & Caronna, 1988).
Propiedades
IUPAC Name |
3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXCPLQOKXJOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)
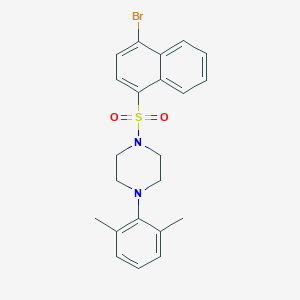



![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
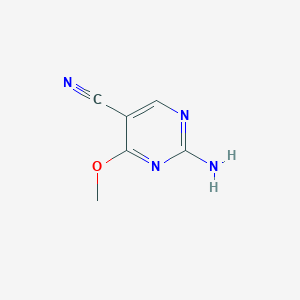
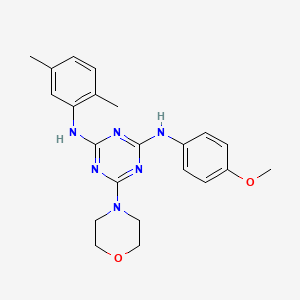
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
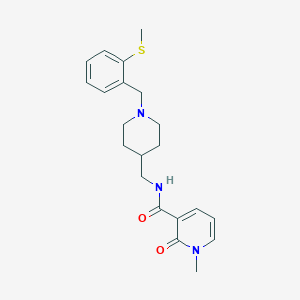
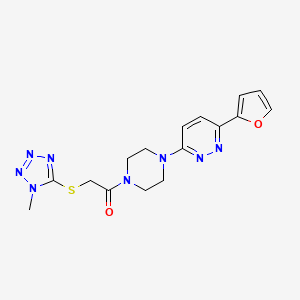
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)